2-isopropyltetrahydro-4H-pyran-4-one

Lipophilicity ADME Fragment-based drug discovery

2-Isopropyltetrahydro-4H-pyran-4-one (CAS 23659-45-2) is a racemic 2-alkyl-substituted tetrahydropyran-4-one belonging to the oxan-4-one class. It is a saturated six-membered heterocyclic ketone (C₈H₁₄O₂, MW 142.20 g/mol) bearing a single isopropyl substituent at the C-2 position, which introduces one stereogenic center and confers distinct lipophilicity (experimental LogP 0.59) compared to the unsubstituted parent scaffold.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 23659-45-2
Cat. No. B1280061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-isopropyltetrahydro-4H-pyran-4-one
CAS23659-45-2
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC(C)C1CC(=O)CCO1
InChIInChI=1S/C8H14O2/c1-6(2)8-5-7(9)3-4-10-8/h6,8H,3-5H2,1-2H3
InChIKeyCRSWIMMUXWVIFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyltetrahydro-4H-pyran-4-one (CAS 23659-45-2): Core Physicochemical and Structural Identity for Procurement Decisions


2-Isopropyltetrahydro-4H-pyran-4-one (CAS 23659-45-2) is a racemic 2-alkyl-substituted tetrahydropyran-4-one belonging to the oxan-4-one class [1]. It is a saturated six-membered heterocyclic ketone (C₈H₁₄O₂, MW 142.20 g/mol) bearing a single isopropyl substituent at the C-2 position, which introduces one stereogenic center and confers distinct lipophilicity (experimental LogP 0.59) compared to the unsubstituted parent scaffold . The compound is commercially supplied as a liquid or low-melting solid with typical purities of 95–98%, and is classified as a versatile small-molecule building block for medicinal chemistry and organic synthesis . Its demonstrated reactivity as an electrophilic ketone, particularly in Knoevenagel condensations with active methylene compounds, has been exploited in the construction of 4-aryl-substituted tetrahydropyran amine libraries [2].

Building Block Type
Racemic 2-isopropyl-substituted tetrahydropyran-4-one; single stereogenic center enables chiral resolution studies.
Synthetic Reactivity
Reported Knoevenagel condensation reactivity with active methylene compounds for heterocycle library synthesis.
Physicochemical Profile
Measured LogP 0.59 supports fragment-based screening library preparation with balanced lipophilicity.

Why Generic 2-Alkyltetrahydropyran-4-ones Cannot Substitute for 2-Isopropyltetrahydro-4H-pyran-4-one: Physicochemical and Reactivity Gaps


Substitution at the 2-position of the tetrahydropyran-4-one scaffold profoundly modulates key physicochemical parameters including lipophilicity, boiling point, density, and steric environment around the ketone carbonyl [1]. The isopropyl group in 2-isopropyltetrahydro-4H-pyran-4-one elevates LogP to 0.59 (vs. −0.5 for the unsubstituted parent tetrahydro-4H-pyran-4-one), representing a shift of over one log unit that alters aqueous solubility and membrane partitioning behavior in biological assays . The branched alkyl chain also introduces greater steric hindrance at the reactive ketone center compared to linear or smaller substituents (e.g., 2-methyl or 2-ethyl analogs), directly affecting reaction rates in nucleophilic additions and condensations [2]. Furthermore, the single stereogenic center at C-2 renders the racemate amenable to enzymatic or chemical kinetic resolution, a feature absent in the symmetric 2,6-disubstituted or unsubstituted analogs [3]. These differences mean that substituting a generic tetrahydropyran-4-one for the 2-isopropyl variant will produce non-equivalent synthetic outcomes and irreproducible biological screening results.

Lipophilicity mismatch: Parent or 2-methyl analog LogP differs by >1 unit, which may alter partitioning and biological assay reproducibility.
Steric environment shift: Branched isopropyl group can modify reaction rates in nucleophilic additions compared to linear 2-alkyl analogs, leading to non-equivalent synthetic outcomes.
Chiral handle absence: Unsubstituted or symmetric 2,6-disubstituted analogs lack a single stereogenic center, precluding simple enzymatic kinetic resolution.

Quantitative Differentiation Evidence for 2-Isopropyltetrahydro-4H-pyran-4-one Against Closest Analogs


LogP Shift of +1.09 Units vs. Unsubstituted Parent Tetrahydropyran-4-one Alters Partitioning Behavior

The isopropyl substituent at C-2 raises the experimental LogP of 2-isopropyltetrahydro-4H-pyran-4-one to 0.59, compared with the computationally determined XLogP3 of −0.5 for the unsubstituted parent compound tetrahydro-4H-pyran-4-one (CAS 29943-42-8) [1]. This represents a positive LogP shift of approximately +1.09 log units, which translates to roughly a 12-fold increase in octanol-water partition coefficient. In the context of fragment-based drug discovery, this shift moves the compound from a highly hydrophilic fragment space into a more balanced lipophilicity range favorable for ligand-efficient lead development .

LogP Shift
Cross-study comparable
+1.09 log units vs. parent
Supports fragment library lipophilicity profiling and balanced partition behavior.
12-fold octanol-water partition increase; experimental vs. computed LogP comparison.
Lipophilicity ADME Fragment-based drug discovery

Boiling Point Elevation of +41 °C Over Unsubstituted Parent Enables Higher-Temperature Processing

2-Isopropyltetrahydro-4H-pyran-4-one exhibits a boiling point of 207 °C at atmospheric pressure, which is 41 °C higher than the 166 °C boiling point reported for the unsubstituted tetrahydro-4H-pyran-4-one . This substantial elevation results from the increased molecular weight and van der Waals surface area contributed by the isopropyl group. The flash point is correspondingly higher at 77 °C versus approximately 55–56 °C for the parent compound [1]. These differences have practical implications for distillation-based purification and thermal stability under reaction conditions.

Boiling Point Elevation
Cross-study comparable
+41 °C vs. parent
Enables higher-temperature distillation and solvent-free reaction conditions.
Flash point also elevated by ~22 °C; data from ChemBlink/ChemWhat.
Purification Distillation Process chemistry

Demonstrated Knoevenagel Condensation Reactivity with Ethyl Cyanoacetate: Validated Synthetic Tractability

The synthetic utility of 2-isopropyltetrahydro-4H-pyran-4-one has been explicitly demonstrated in peer-reviewed literature: the compound undergoes Knoevenagel condensation with ethyl cyanoacetate to afford ethyl cyano(2-isopropyltetrahydropyran-4-ylidene)acetate in a preparatively useful yield. This reactive α,β-unsaturated ester intermediate has been subsequently elaborated via Grignard addition, decarbethoxylation, and reduction to generate 4-aryl-substituted tetrahydropyran amine libraries with reported antibacterial and anti-inflammatory screening potential [1]. This specific transformation pathway is not reported for the unsubstituted or 2,6-dimethyl analogs under comparable conditions.

Knoevenagel Reactivity
Class-level inference
Validated with ethyl cyanoacetate
Reported synthetic pathway to 4-aryl-tetrahydropyran amines de-risks building block selection.
Multi-step sequence described by Arutyunyan et al. (2011); not shown for unsubstituted analog.
Knoevenagel condensation Heterocyclic synthesis Building block validation

Single Stereogenic Center Enables Enzymatic Kinetic Resolution: Access to Enantioenriched Tetrahydropyran Derivatives

The presence of a single asymmetric carbon at C-2 in 2-isopropyltetrahydro-4H-pyran-4-one makes it a substrate for stereoselective enzymatic reductions. Early work by Haslegrave and Jones (1982) demonstrated that 2-substituted tetrahydropyran-4-ones undergo highly stereoselective reduction by horse liver alcohol dehydrogenase (HLADH), with the stereochemical outcome governed by the steric bulk of the 2-substituent [1]. The racemic nature of the commercially supplied compound (as noted by Hit2Lead: Stereochemistry = RACEMIC ) means it can be subjected to kinetic resolution using esterases or lipases, as described in US Patent 6,258,574, to produce optically active 2-substituted tetrahydropyran-4-ols [2]. This chiral handle is absent in the symmetric unsubstituted parent and is doubly complex in 2,6-disubstituted analogs where diastereoselectivity issues arise.

Stereogenic Center
Class-level inference
Single C-2 chiral center
Enables enzymatic kinetic resolution to access enantiopure tetrahydropyran-4-ols.
HLADH reduction and esterase methods demonstrated for 2-substituted class.
Chiral resolution Biocatalysis Asymmetric synthesis

Density Reduction of ~10% vs. Parent Facilitates Formulation and Liquid Handling Differentiation

The density of 2-isopropyltetrahydro-4H-pyran-4-one is reported as 0.973 g/cm³, compared with 1.084 g/cm³ for the unsubstituted parent tetrahydro-4H-pyran-4-one . This approximately 10.2% reduction in density is attributable to the isopropyl group increasing the molecular volume disproportionately to mass, reducing packing efficiency. For comparison, 2-methyltetrahydro-4H-pyran-4-one has a density of 1.0229 g/cm³ [1], indicating that the isopropyl substituent produces a lower-density liquid than either the parent or the 2-methyl analog.

Density Reduction
Cross-study comparable
−10.2% vs. parent
Impacts automated liquid handling accuracy and volumetric stock preparation.
Target density 0.973 g/cm³; parent 1.084 g/cm³. Source verification recommended.
Density Formulation Liquid handling

Validated Application Scenarios for 2-Isopropyltetrahydro-4H-pyran-4-one Based on Quantitative Differentiation Evidence


Synthesis of 4-Aryl-Substituted Tetrahydropyran Amine Libraries for Antibacterial Screening

Procurement of 2-isopropyltetrahydro-4H-pyran-4-one is indicated when the synthetic objective is the construction of 4-aryl-tetrahydropyran amine libraries via a Knoevenagel–Grignard–reduction sequence. As demonstrated by Arutyunyan et al. (2011), the compound reacts with ethyl cyanoacetate to yield an α,β-unsaturated cyanoester that undergoes conjugate addition with arylmagnesium halides, followed by decarbethoxylation and nitrile reduction to afford primary amines suitable for Schiff base formation [1]. The resulting amine derivatives were evaluated for antibacterial, anti-inflammatory, and anesthetic activities. The 2-isopropyl group provides steric differentiation at the heterocyclic ring, which influences both the diastereoselectivity of subsequent transformations and the biological activity profile of the final products.

Fragment-Based Drug Discovery Library Stock Solution Preparation

As a fragment-like molecule (MW 142 Da, LogP 0.59, 1 rotatable bond [1]), 2-isopropyltetrahydro-4H-pyran-4-one meets the Rule of Three criteria for fragment-based screening libraries. Its LogP of 0.59 places it in an optimal lipophilicity range (0–2) for fragment hits, unlike the more hydrophilic parent tetrahydro-4H-pyran-4-one (XLogP3 −0.5) which may suffer from poor membrane penetration in cell-based fragment screens . The compound is commercially supplied at 95–98% purity by ChemBridge and other vendors, with QC documentation including ¹H NMR in CDCl₃ at 400 MHz , meeting the analytical requirements for fragment library registration.

Enzymatic Kinetic Resolution for Enantiopure 2-Isopropyltetrahydropyran-4-ol Production

When the synthetic target is an enantiomerically pure 2-isopropyltetrahydropyran-4-ol or its ester, the racemic 2-isopropyltetrahydro-4H-pyran-4-one serves as the prochiral ketone substrate for stereoselective enzymatic reduction or resolution. The methodology established by Haslegrave and Jones (1982) using horse liver alcohol dehydrogenase, and later extended to esterase-catalyzed kinetic resolution (US Patent 6,258,574 [1]), is specifically applicable to 2-substituted tetrahydropyran-4-ones where the substituent is alkyl. The single stereogenic center at C-2 simplifies the stereochemical outcome relative to 2,6-disubstituted analogs. Optically active 2-substituted tetrahydropyran-4-ones are themselves cited as intermediates in the synthesis of biologically active materials referenced in multiple European patents (EP 465,812; EP 462,813; EP 409,413) .

Process Chemistry: High-Boiling Ketone Building Block for High-Temperature Transformations

In process chemistry workflows requiring reaction temperatures above 160 °C—for example, in solvent-free condensations or high-boiling solvent systems such as DMSO or NMP—the elevated boiling point of 2-isopropyltetrahydro-4H-pyran-4-one (207 °C [1]) provides a wider operational temperature window compared to the parent compound (166 °C) or the 2-methyl analog (168–175 °C ). This property is relevant when distillation is used for product purification or when the ketone is employed as a reactive solvent/co-solvent in heterocycle-forming reactions. The correspondingly higher flash point (77 °C vs. 55 °C for the parent) also reduces flammability risk classification under certain regulatory frameworks.

Application
Selection Property
Validation Focus
4-Aryl tetrahydropyran amine library synthesis
Knoevenagel–Grignard pathway reactivity
Multi-step synthesis reproducibility and product diastereoselectivity
Fragment-based screening library preparation
Rule-of-Three compliance (MW 142 Da, LogP 0.59)
QC documentation and lipophilicity-driven membrane partitioning
Enantiopure 2-isopropyltetrahydropyran-4-ol production
Single stereogenic center for biocatalytic resolution
Enzymatic stereoselectivity and enantiomeric excess
High-temperature process chemistry
Elevated boiling point profile (207 °C)
Thermal stability and distillation-based purification

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